D,L-Buthionine Sulfoxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine. This compound has been studied for its potential therapeutic and toxic effects.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of D,L-Buthionine Sulfoxide can be achieved through various synthetic routes. One common method involves the oxidation of L-Buthionine to form L-Buthionine Sulfoxide. This reaction typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can be optimized to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

D,L-Buthionine Sulfoxide undergoes various chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to sulfone using strong oxidizing agents.

Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of substituted amino acid derivatives.

科学研究应用

Chemistry

BSO is utilized as a reagent in organic synthesis and serves as a building block for more complex molecules. Its unique sulfoxide group imparts distinct chemical properties that are valuable in synthetic chemistry.

Biology

BSO is studied for its role as an inhibitor of γ-glutamylcysteine synthetase, an enzyme crucial for GSH synthesis. By inhibiting this enzyme, BSO effectively reduces intracellular GSH levels, impacting various cellular processes such as cell signaling and metabolism .

Medicine

In medical research, BSO is investigated for its potential therapeutic effects, particularly in enhancing the efficacy of chemotherapy drugs. Studies have shown that BSO can reverse multidrug resistance (MDR) in cancer cells by depleting GSH levels, thus restoring the sensitivity of tumors to drugs like doxorubicin .

Case Study: Doxorubicin Resistance

- In a study involving athymic nude mice with MRP-expressing tumors, BSO treatment resulted in a significant reduction of GSH levels and restored the effectiveness of doxorubicin therapy. The overall response rate increased from 0% to 63% when combined with BSO .

Industry

BSO is applied in the production of various chemical intermediates and serves as a research tool in biochemical studies. Its ability to modulate cellular redox states makes it valuable for developing new therapeutic strategies and understanding biochemical pathways .

Enhancement of Chemotherapy

A study demonstrated that BSO significantly increased the cytotoxicity of cisplatin and carboplatin in cancer cell lines SNU-1 and OVCAR-3 by depleting intracellular thiol concentrations .

Table 1: Effects of BSO on Thiol Concentration and Cytotoxicity

| Treatment Concentration | Intracellular Thiol Depletion (%) | Cytotoxicity Enhancement (%) |

|---|---|---|

| 1 mM BSO | 75.7 | +30 |

| 2 mM BSO | 76.2 | +50 |

Apoptosis Induction

Research indicates that BSO-induced GSH depletion leads to apoptosis in fibroblasts due to increased ROS levels, highlighting its role in cell death mechanisms .

作用机制

The primary mechanism of action of D,L-Buthionine Sulfoxide involves the inhibition of glutamine synthetase. This enzyme catalyzes the conversion of glutamate and ammonia to glutamine. By inhibiting this enzyme, the compound can modulate glutamine levels in the body, which has various physiological effects .

相似化合物的比较

Similar Compounds

L-Buthionine Sulfoximine: Another inhibitor of glutamine synthetase, but with a different chemical structure.

2-Amino-4-(hydroxymethyl-phosphinyl)butanoic acid: A compound with similar inhibitory effects on glutamine synthetase.

Uniqueness

D,L-Buthionine Sulfoxide is unique due to its specific sulfoxide group, which imparts distinct chemical and biological properties. Its ability to inhibit glutamine synthetase makes it a valuable tool in biochemical research and potential therapeutic applications .

生物活性

D,L-Buthionine sulfoxide (BSO) is a synthetic compound primarily recognized for its role as an inhibitor of glutathione biosynthesis. This article explores the biological activity of BSO, focusing on its mechanisms, effects on various cell types, and potential therapeutic applications, supported by data tables and case studies.

BSO functions by inhibiting gamma-glutamylcysteine synthetase (γ-GCS), the enzyme responsible for the first step in glutathione synthesis. This inhibition leads to a significant reduction in intracellular glutathione levels, which affects numerous metabolic pathways and cellular functions. Notably, BSO acts as a competitive inhibitor, binding to the active site of γ-GCS and preventing substrate access. Studies indicate that concentrations as low as 10 μM can induce complete inhibition of this enzyme.

Biological Effects

The depletion of glutathione due to BSO treatment has been linked to various biological effects:

- Cell Cycle Arrest : BSO causes arrest in the G2/M phase of the cell cycle, leading to increased apoptosis in cancer cells.

- Increased Oxidative Stress : By reducing antioxidant defenses, BSO enhances oxidative stress, making it a valuable tool in studying oxidative damage in various diseases, including cancer and neurodegenerative disorders .

- Potentiation of Chemotherapy : BSO has been shown to sensitize tumor cells to chemotherapeutic agents by depleting glutathione, thereby enhancing drug efficacy .

1. Cancer Treatment Efficacy

A study evaluated the combined effects of BSO and azathioprine on HepG2 cells (human liver cancer cells). The results indicated that pretreatment with BSO significantly enhanced the cytotoxicity of azathioprine, with a dose modification factor (DMF) of 3.4 for melphalan and 3.3 for nitrogen mustard. The increased cytotoxicity correlated with enhanced DNA cross-linking, indicating that BSO effectively potentiates the effects of DNA-damaging agents .

2. Hypertension Induction

Research involving male Wistar albino rats demonstrated that administration of BSO led to significant increases in blood pressure when coadministered with N-nitro-L-arginine (L-NNA). This study highlighted the role of oxidative stress induced by BSO in altering renal function and blood pressure regulation .

3. Antiparasitic Activity

In vivo studies have shown that BSO has antiparasitic effects against Trypanosoma brucei by depleting intratrypanosomal glutathione, leading to oxidative stress and elimination of the parasite from infected mice at doses of 4 mmol/kg .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| L-Buthionine Sulfoximine | Inhibits γ-GCS | More potent than D,L-BSO |

| N-acetylcysteine | Precursor for glutathione synthesis | Acts as a reducing agent and antioxidant |

| Glutathione | Natural antioxidant | Plays a critical role in detoxification |

| Cysteamine | Precursor for cysteine | Involved in various metabolic pathways |

This compound is distinct due to its specific role as a competitive inhibitor of γ-GCS, leading to targeted depletion of glutathione without directly providing antioxidant properties like N-acetylcysteine or glutathione itself.

属性

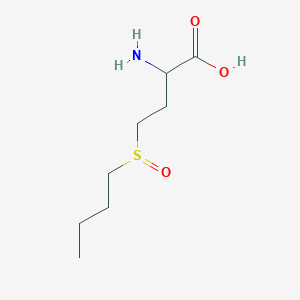

IUPAC Name |

2-amino-4-butylsulfinylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-2-3-5-13(12)6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGSTWSVCBVYHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326553 |

Source

|

| Record name | NSC601361 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98487-33-3 |

Source

|

| Record name | NSC601361 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。